molecular formula C7H5BrN2O2 B035133 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 105544-36-3

7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B035133
Key on ui cas rn: 105544-36-3
M. Wt: 229.03 g/mol
InChI Key: UTPFXZJAASMEDW-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

To a suspension of 7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (500 mg, 2.183 mmol) in acetone (8 mL) at RT was added potassium carbonate (905 mg, 6.55 mmol) followed by methyl iodide (0.341 mL, 5.46 mmol). This was heated to 60° C. under nitrogen atmosphere for 3 hours. The reaction mixture was cooled to RT, solvent removed in vacuo. The residue was partitioned between water/ethyl acetate (ca. 25 mL each). The aqueous layer was extracted with ethyl acetate (ca. 25 mL twice). The combined organic layers were dried over MgSO4 and solvent removed in vacuo. The residue was purified on silica gel (eluted with 20-60% ethyl acetate/cyclohexane) to afford the title compound (334 mg). LCMS (A): m/z (M+H)+ 243/245, C8H7BrN2O2 requires 242/244 (acidic).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step Two
Quantity
0.341 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[N:11][C:5]2[O:6][CH2:7][C:8](=[O:10])[NH:9][C:4]=2[CH:3]=1.[C:13](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[Br:1][C:2]1[CH:12]=[N:11][C:5]2[O:6][CH2:7][C:8](=[O:10])[N:9]([CH3:13])[C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC2=C(OCC(N2)=O)N=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
905 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.341 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water/ethyl acetate (ca. 25 mL each)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (ca. 25 mL twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4 and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (eluted with 20-60% ethyl acetate/cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(OCC(N2C)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 334 mg
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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